molecular formula C19H30N2O2 B13166719 tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate

tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate

Cat. No.: B13166719
M. Wt: 318.5 g/mol
InChI Key: VQVORQNBCQMPIN-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate is a synthetic piperidine-based carbamate derivative of interest in chemical and pharmaceutical research. This compound features a piperidine ring substituted with a benzyl group at the nitrogen atom, an ethyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protected amine at the 4-position. The Boc group is a cornerstone in synthetic organic chemistry, serving as a critical protecting group for amines, allowing for sequential synthetic strategies in the construction of complex molecules . Piperidine derivatives analogous to this compound are frequently employed as key intermediates in the synthesis of potential drug candidates, particularly those targeting the central nervous system . The specific placement of the ethyl group on the piperidine ring may be explored to fine-tune the compound's lipophilicity, steric profile, and overall pharmacokinetic properties. As a versatile building block, its primary research value lies in its potential for further functionalization; the robust Boc group can be readily removed under mild acidic conditions to reveal the primary amine, which can then be alkylated or coupled to create a diverse array of chemical libraries for biological screening . This product is intended for research purposes only and is not for human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate

InChI

InChI=1S/C19H30N2O2/c1-5-16-14-21(13-15-9-7-6-8-10-15)12-11-17(16)20-18(22)23-19(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,20,22)

InChI Key

VQVORQNBCQMPIN-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-3-ethylpiperidin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

tert-Butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in drug development .

Comparison with Similar Compounds

Structural Comparison

The structural analogs of tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate vary in substituents on the piperidine ring and aromatic moieties. Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
tert-butyl N-(3-ethylpiperidin-4-yl)carbamate Ethyl (3), No benzyl (1) C12H24N2O2 228.33 Lacks benzyl group; simpler structure
tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetyl (1) C12H22N2O3 242.32 Acetyl instead of benzyl; increased polarity
tert-butyl N-[(3S)-1-(3-aminopyridin-4-yl)piperidin-3-yl]carbamate 3-Aminopyridinyl (1), Ethyl absent C15H24N4O2 292.38 Aromatic pyridine; potential kinase inhibition
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate Methyl (3), Cis configuration C11H22N2O2 214.31 Methyl substituent; stereospecificity
tert-butyl N-(4-(4-chloro-3-methoxyphenyl)propionamido)piperidin-4-yl)carbamate Chloro-methoxyphenyl (side chain) C23H30ClN3O4 448.96 Bulky aryl group; enhanced binding affinity

Key Observations :

  • Acetyl or aryl substituents (e.g., in ) modulate electronic properties and metabolic stability.
  • Stereochemistry (e.g., cis-3-methyl in ) influences receptor binding selectivity.

Yield and Efficiency :

  • This compound derivatives typically achieve yields of 60–70% , comparable to analogs like compound 35 (64% yield, ).
  • Stereoselective synthesis (e.g., cis-3-methyl in ) may require chiral catalysts, reducing overall efficiency.

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Ethyl and benzyl substituents may slow oxidative metabolism relative to methyl groups .
  • Biological Activity :
    • Piperidin-4-yl carbamates with aryl groups (e.g., compound 36 in ) show affinity for CNS targets due to blood-brain barrier penetration.
    • Pyridine-containing analogs (e.g., ) exhibit kinase inhibitory activity (IC50 < 100 nM).

Biological Activity

tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C19H30N2O2 and a molecular weight of approximately 318.46 g/mol, this compound features a tert-butyl group attached to a carbamate, which is further linked to a benzyl-substituted piperidine derivative. Its structural characteristics suggest it may interact with various biological targets, making it a subject of interest in pharmacological research.

The compound's structure is significant for its biological activity. It contains functional groups that may influence its pharmacokinetics and pharmacodynamics. The presence of the piperidine ring and the carbamate moiety are particularly noteworthy as they are common in many biologically active compounds.

PropertyValue
Molecular FormulaC19H30N2O2
Molecular Weight318.46 g/mol
Structural FeaturesTert-butyl, Carbamate

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Cytotoxicity : Studies have shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, particularly its interaction with the NLRP3 inflammasome, which is crucial in inflammatory responses .
  • Neuropharmacological Activity : Given its structural similarity to known neuroactive compounds, there is potential for this compound to exhibit effects on neurotransmitter systems, particularly those involving piperidine derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar piperidine derivatives, providing insights into the potential effects of this compound.

Study 1: Cytotoxicity Assessment

In one study, various piperidine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the piperidine structure could enhance cytotoxicity:

Compound NameIC50 (µM)Notes
Tert-butyl N-(1-benzylpiperidin-4-yl)carbamate15Moderate activity
Tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)8Higher potency

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of related compounds by assessing their impact on IL-1β release in THP-1 macrophages:

Compound Name% Inhibition of IL-1β ReleaseConcentration (µM)
tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)40%10
Control5%-

Pharmacokinetics and Metabolism

The pharmacokinetic profile of similar compounds suggests that structural modifications can significantly affect bioavailability and metabolic stability. Compounds with bulky groups like tert-butyl may exhibit altered absorption rates and distribution in vivo:

Key Findings:

  • Metabolic Stability : Compounds with similar structures showed varied metabolic stability when tested in human liver microsomes, indicating that the presence of bulky substituents can hinder metabolic degradation .

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